

# 3-Amino-2-chloropyridin-4-OL molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Amino-2-chloropyridin-4-OL

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An In-Depth Technical Guide to **3-Amino-2-chloropyridin-4-ol** and its Analogue, 3-Amino-2-chloro-4-methylpyridine (CAPIC)

A Note on Scope: This guide provides the fundamental molecular information for **3-Amino-2-chloropyridin-4-ol**. However, due to the limited availability of in-depth public data on its synthesis, reactivity, and applications, this document will focus on its close structural analogue, 3-Amino-2-chloro-4-methylpyridine (CAPIC). CAPIC is a widely documented and industrially significant intermediate, offering a robust case study that fulfills the core requirements for a detailed technical guide for researchers and drug development professionals. The principles, protocols, and analytical strategies discussed for CAPIC serve as a valuable framework for working with related substituted aminopyridines.

## Part 1: Core Data for 3-Amino-2-chloropyridin-4-ol

The compound **3-Amino-2-chloropyridin-4-ol** is a substituted pyridine derivative. Its core physicochemical properties are summarized below, providing a foundational understanding for researchers.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>5</sub> ClN <sub>2</sub> O	[1]
Molecular Weight	144.56 g/mol	[1]
CAS Number	1242251-52-0	[1]
IUPAC Name	3-amino-2-chloro-4-pyridinol	[1]
Physical Form	Solid	[1]
Storage	Keep in dark place, sealed in dry, 2-8°C	[1]
Purity	Typically ≥98%	[1]

## Part 2: A Technical Deep Dive on 3-Amino-2-chloro-4-methylpyridine (CAPIC)

### Introduction and Strategic Importance

3-Amino-2-chloro-4-methylpyridine (commonly known as CAPIC) is a critical starting material in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[2][3] Its strategic importance lies in the specific arrangement of its functional groups—an amine, a chlorine atom, and a methyl group on the pyridine ring—which provides the necessary reactivity and structural backbone for building the complex diazepine ring system of Nevirapine.[4][5] Understanding the synthesis and properties of CAPIC is therefore crucial for the efficient production of this vital antiretroviral drug.

### Physicochemical and Safety Data

A comprehensive understanding of a compound's properties and hazards is paramount for its safe and effective use in a laboratory or industrial setting.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>7</sub> ClN <sub>2</sub>	[2]
Molecular Weight	142.59 g/mol	
CAS Number	133627-45-9	[6]
Appearance	Light brown crystalline solid	[6]
Melting Point	64 - 68 °C	[6]
Odor	Unpleasant	[6]

Safety Profile: CAPIC is classified as harmful if swallowed and causes skin and eye irritation.[6] It is also associated with respiratory system irritation.[6]

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

## Synthesis of CAPIC: A Comparative Analysis of Key Methodologies

The synthesis of CAPIC has been approached through various routes, each with distinct advantages and challenges. The choice of a particular pathway often depends on factors like scale, cost of starting materials, safety considerations, and available equipment.

### Method 1: Nitration of 2-Amino- or 2-Hydroxy-4-picoline

This early method involves the nitration of readily available picoline derivatives.[2][5]

- Causality and Rationale: The rationale is to introduce a nitro group onto the pyridine ring, which can then be reduced to the desired amine. The picoline starting material already contains the required methyl group at the 4-position.

- **Challenges and Limitations:** This procedure is plagued by a lack of regioselectivity, leading to nitration at both the 3- and 5-positions.<sup>[2][5]</sup> Furthermore, nitration reactions are highly exothermic and pose significant thermal-chemical hazards, making them difficult and dangerous to scale up.<sup>[2][5]</sup>

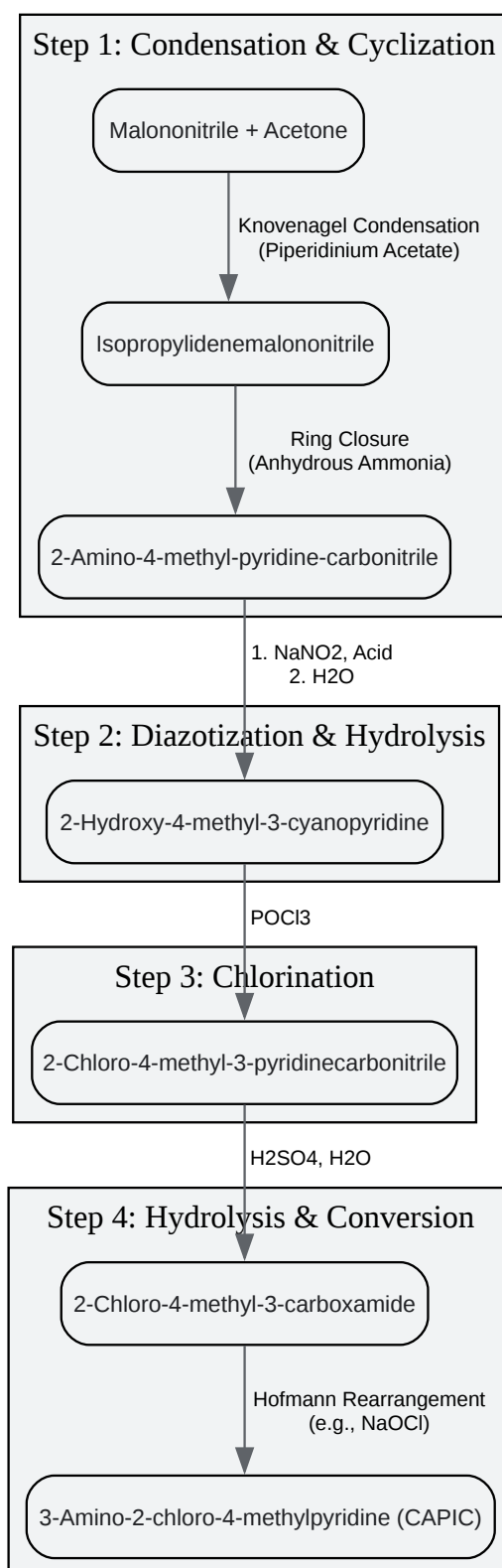
## Method 2: The Knoevenagel Condensation Route

A more modern and scalable approach involves a multi-step synthesis starting with a Knoevenagel condensation.<sup>[2][4]</sup> This pathway offers better control and avoids the hazards of direct nitration.

- **Causality and Rationale:** This route builds the pyridine ring from acyclic precursors. The Knoevenagel condensation of an active methylene compound (like malononitrile) with a ketone (acetone) forms a key intermediate.<sup>[7]</sup> This intermediate is then elaborated through cyclization, chlorination, and functional group transformations to yield CAPIC. This step-wise construction allows for high regioselectivity.

### Detailed Experimental Protocol (Illustrative Knoevenagel Route):

The following diagram and protocol outline a representative synthesis path based on the principles described in the literature.<sup>[4][7]</sup>



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Caption: Knoevenagel-based synthesis workflow for CAPIC.

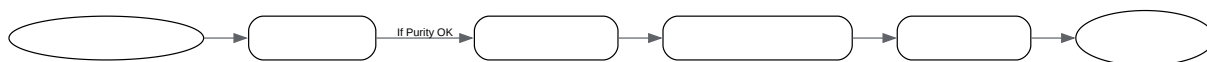
### Protocol Steps:

- Knoevenagel Condensation: React malononitrile and acetone in a suitable solvent like toluene or methanol, catalyzed by a weak base such as piperidinium acetate, to form isopropylidenemalononitrile.[4]
- Ring Closure: Treat the intermediate with anhydrous ammonia in ethanol to facilitate cyclization, yielding 2-amino-4-methyl-pyridine-carbonitrile.[7]
- Diazotization and Hydrolysis: Convert the 2-amino group to a 2-hydroxy group by treatment with sodium nitrite in an acidic aqueous solution.[7] This proceeds via an intermediate diazonium salt which is hydrolyzed in situ.
- Chlorination: The hydroxyl group of 2-hydroxy-4-methyl-3-cyanopyridine is converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl<sub>3</sub>).[2] This is a standard transformation for converting pyridones to chloropyridines.
- Nitrile Hydrolysis: The nitrile group is hydrolyzed to a primary amide (carboxamide) using concentrated sulfuric acid.[4]
- Hofmann Rearrangement: The resulting 2-chloro-4-methyl-3-carboxamide is converted to the final product, 3-amino-2-chloro-4-methylpyridine, via a Hofmann rearrangement using an alkaline solution of sodium hypochlorite or a similar reagent.

## Analytical Quality Control

Ensuring the purity and identity of CAPIC is critical for its use in pharmaceutical synthesis. A multi-modal analytical approach is required.

### Workflow for Analytical Characterization:



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Caption: Quality control workflow for CAPIC validation.

### 1. High-Performance Liquid Chromatography (HPLC):

- Purpose: To determine the purity of the sample and quantify any impurities.
- Methodology: While a specific method for CAPIC is proprietary, a general approach for related aminopyridines can be adapted. A reversed-phase C18 column is typically effective.
- Illustrative Conditions (based on 4-Amino-2-chloropyridine):[\[8\]](#)
  - Column: Primesep 100 (or equivalent mixed-mode/C18 column), 4.6 x 150 mm, 5  $\mu$ m.
  - Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffered aqueous solution (e.g., water with 0.05% H<sub>2</sub>SO<sub>4</sub> or an ammonium formate buffer).[\[8\]](#)[\[9\]](#)
  - Flow Rate: 1.0 mL/min.
  - Detection: UV at 200-270 nm.[\[8\]](#)[\[9\]](#)
- Self-Validation: The method is validated by running a known standard to establish retention time and response factor. Peak symmetry and resolution from any impurities are critical performance indicators.

### 2. Nuclear Magnetic Resonance (<sup>1</sup>H NMR) Spectroscopy:

- Purpose: To confirm the chemical structure and identity of the compound.
- Expected Signals: The spectrum should be consistent with the structure of 3-amino-2-chloro-4-methylpyridine, showing distinct signals for the aromatic protons, the amine protons, and the methyl protons with appropriate chemical shifts and coupling patterns.

### 3. Mass Spectrometry (MS):

- Purpose: To confirm the molecular weight of the compound.
- Expected Result: The mass spectrum should show a molecular ion peak (M<sup>+</sup>) or protonated molecular ion peak ([M+H]<sup>+</sup>) corresponding to the calculated molecular weight of 142.59 g/mol. The isotopic pattern characteristic of a chlorine-containing compound should also be visible.

## Part 3: Conclusion

While **3-Amino-2-chloropyridin-4-ol** is a compound of interest, the extensive documentation available for its analogue, 3-Amino-2-chloro-4-methylpyridine (CAPIC), provides an invaluable resource for researchers. The detailed analysis of CAPIC's synthesis, its critical role in drug production, and the rigorous analytical methods used for its characterization offer a comprehensive blueprint for the development and handling of novel substituted pyridines. This guide serves as an authoritative starting point, grounding experimental design in established, field-proven methodologies.

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- To cite this document: BenchChem. [3-Amino-2-chloropyridin-4-OL molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at:



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